Dimethyl (1-ethylpropyl)malonate
Overview
Description
Dimethyl (1-ethylpropyl)malonate is an organic compound with the molecular formula C10H18O4 and a molecular weight of 202.25 g/mol . It is a diester derivative of malonic acid and is used extensively in organic synthesis . The compound is known for its versatility in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dimethyl (1-ethylpropyl)malonate typically involves the alkylation of dimethyl malonate with an appropriate alkyl halide under basic conditions. The general synthetic route includes the following steps :
Deprotonation: Dimethyl malonate is deprotonated using a weak base such as sodium ethoxide to form an enolate.
Alkylation: The enolate undergoes nucleophilic substitution with an alkyl halide (e.g., 1-bromo-2-methylpropane) to form the alkylated product.
Hydrolysis and Decarboxylation: The ester is hydrolyzed under acidic conditions, followed by decarboxylation to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The selective monohydrolysis of symmetric diesters is a common method used in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (1-ethylpropyl)malonate undergoes various types of chemical reactions, including:
Alkylation: The compound can be further alkylated at the alpha position using alkyl halides under basic conditions.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound undergoes decarboxylation to form substituted acetic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide
Alkyl Halides: 1-bromo-2-methylpropane, methyl iodide
Acids: Hydrochloric acid, sulfuric acid
Major Products
The major products formed from these reactions include substituted acetic acids and various alkylated derivatives .
Scientific Research Applications
Dimethyl (1-ethylpropyl)malonate has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the synthesis of various pharmaceutical intermediates and active ingredients.
Biological Studies: It is employed in studies related to enzyme inhibition and metabolic pathways.
Industrial Applications: The compound is used in the production of fragrances and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl (1-ethylpropyl)malonate involves its ability to form enolates under basic conditions. These enolates act as nucleophiles in various substitution reactions, leading to the formation of new carbon-carbon bonds . The compound’s reactivity is primarily due to the presence of the ester groups, which can be hydrolyzed and decarboxylated under specific conditions .
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A diester derivative of malonic acid used in similar synthetic applications.
Diethyl malonate: Another ester of malonic acid with similar reactivity and applications.
Uniqueness
Dimethyl (1-ethylpropyl)malonate is unique due to its specific alkyl substitution, which imparts distinct reactivity and properties compared to other malonate esters. This uniqueness makes it valuable in the synthesis of specialized organic compounds and pharmaceutical intermediates .
Properties
IUPAC Name |
dimethyl 2-pentan-3-ylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-5-7(6-2)8(9(11)13-3)10(12)14-4/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJTVXUTWGDTQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654738 | |
Record name | Dimethyl (pentan-3-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39520-19-9 | |
Record name | Dimethyl (pentan-3-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90654738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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